![molecular formula C6H14Cl2N2 B169963 2,5-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1192-92-3](/img/structure/B169963.png)
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
説明
2,5-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular formula of 2,5-Diazabicyclo[2.2.2]octane dihydrochloride is C6H14Cl2N2 . It has a molecular weight of 185.1 .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions. For example, it is used in the formation of Morita–Baylis–Hillman adducts . It is also involved in the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane .Physical And Chemical Properties Analysis
2,5-Diazabicyclo[2.2.2]octane dihydrochloride is a powder with a molecular weight of 185.1 . It is stored at room temperature .科学的研究の応用
Supramolecular Chemistry
2,5-Diazabicyclo[2.2.2]octane derivatives, particularly the diester forms, are functionalized building blocks in supramolecular chemistry. They demonstrate persistent and stable motifs like heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures in their crystal forms, contributing to the development of supramolecular assemblies (Lyssenko, Lenev, & Kostyanovsky, 2002).
Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, acts as a catalyst in organic synthesis. It's an eco-friendly, high reactive, and non-toxic base catalyst used in various organic transformations, including the synthesis of pyrano[2, 3-d] pyrimidinone derivatives (Azizian, Shameli, & Balalaie, 2012), (Baghernejad, 2010).
Selective Dechloroacetylation
DABCO has been used for selective dechloroacetylation in carbohydrate synthesis, demonstrating its utility in selective chemical reactions (Lefeber, Kamerling, & Vliegenthart, 2000).
Ionic Liquids and Catalysis
A novel ionic liquid based on DABCO has been developed for promoting the synthesis of biologically active compounds. This approach offers a reusable and environmentally friendly catalyst for pharmaceutical synthesis (Shirini, Langarudi, & Daneshvar, 2017).
Halogenation/Esterification Catalysis
DABCO also acts as an organocatalyst in the chlorination of alkenes, demonstrating its versatility in synthetic organic chemistry (Pimenta, Gusevskaya, & Alberto, 2017).
Oxidizing Agent
It serves as an oxidizing agent for converting alcohols into carbonyl compounds, showcasing its potential in various chemical reactions (Tajbakhsh & Habibzadeh, 2006).
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
DABCO has been utilized as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its role in green chemistry (Tahmassebi, Bryson, & Binz, 2011).
Synthesis of Naphthopyran Derivatives
It catalyzes the synthesis of naphthopyran derivatives, demonstrating its effectiveness in facilitating complex chemical reactions (Balalaie, Ramezanpour, Bararjanian, & Gross, 2008).
Chiral Ligand in Asymmetric Synthesis
Chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives have been synthesized and used as chiral ligands in the asymmetric dihydroxylation of olefins, contributing to chiral synthesis in organic chemistry (Oishi & Hirama, 1992).
作用機序
Target of Action
The primary targets of 2,5-Diazabicyclo[22Similar compounds like 1,4-diazabicyclo[222]octane have been found to interact with voltage-gated potassium (Kv) channels .
Mode of Action
The specific mode of action for 2,5-Diazabicyclo[22A related compound, 1,4-diazabicyclo[222]octane, is known to act as an anti-fade reagent that scavenges free-radicals produced by the excitation of fluorochromes . This suggests that 2,5-Diazabicyclo[2.2.2]octane dihydrochloride might also interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 2,5-Diazabicyclo[22A study has shown that a unique fungal p450 enzyme ctdy catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[222]octane system, followed by a decarboxylation step to form a pentacyclic ring . This suggests that the compound may play a role in these enzymatic reactions.
Result of Action
The molecular and cellular effects of 2,5-Diazabicyclo[22Given its potential interaction with the fungal p450 enzyme ctdy, it may influence the formation of pentacyclic rings .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Diazabicyclo[22It is recommended to handle the compound in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and humidity.
Safety and Hazards
特性
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-5(1)3-8-6;;/h5-8H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIPGNFIOPNJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[2.2.2]octane dihydrochloride | |
CAS RN |
1192-92-3 | |
| Record name | 2,5-diazabicyclo[2.2.2]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



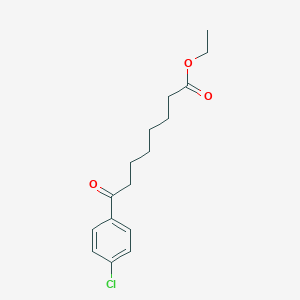
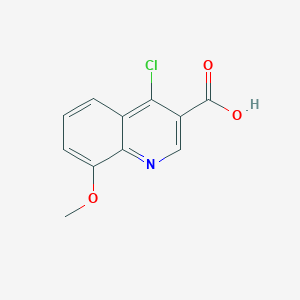

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
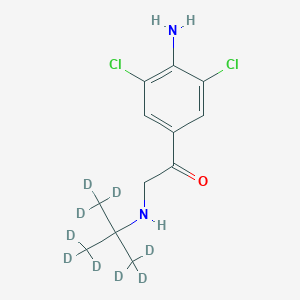

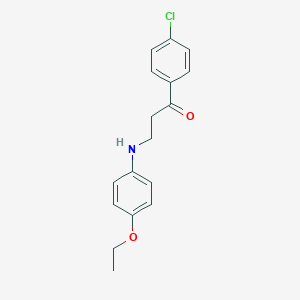
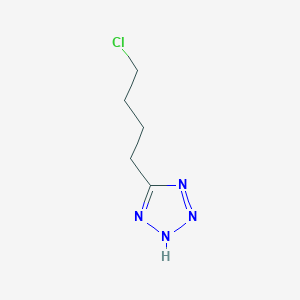
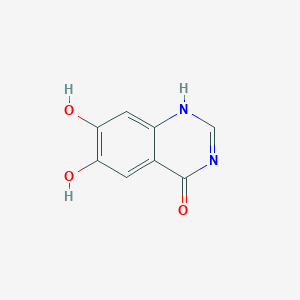
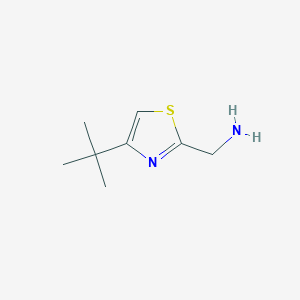

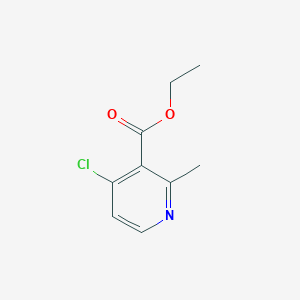

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)